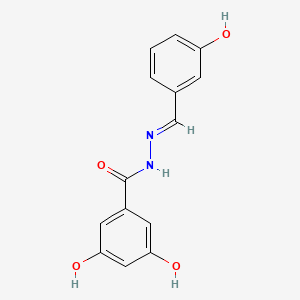![molecular formula C22H29N5O2S B5556628 3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)
3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Purine derivatives, including the specific structure , are of significant interest in medicinal chemistry due to their structural similarity to naturally occurring purines, which are integral components of nucleic acids. These compounds often exhibit a broad spectrum of biological activities, making them valuable scaffolds for drug development.
Synthesis Analysis
The synthesis of purine derivatives can involve multistep chemical reactions, starting from simple purine rings and introducing various functional groups at specific positions to achieve desired properties. For example, the introduction of alkylamino and phenylalkyl groups can be accomplished through nucleophilic substitution reactions or through the use of protective groups and subsequent deprotection steps (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their biological activity. Crystal structure analysis can reveal the conformation of the molecule, the orientation of substituents, and potential interactions with biological targets. For instance, the crystal structures of related compounds provide insights into the conformational preferences of purine derivatives and their substituents (Raghuvarman et al., 2014).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitutions, which allow for the introduction of diverse functional groups. These reactions are influenced by the purine's electronic and steric properties, as well as by the presence of activating or deactivating groups on the purine ring or substituents (Dotsenko et al., 2012).
Aplicaciones Científicas De Investigación
Aromatase Inhibitors and Cancer Research
A study by Hartmann and Batzl (1986) explored the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. This research is significant in the context of hormone-dependent breast cancer treatment, demonstrating that some derivatives exhibit stronger inhibition of human placental aromatase compared to aminoglutethimide, a drug used for hormone-dependent breast cancer. The findings suggest potential applications in developing more effective treatments for hormone-dependent cancers (Hartmann & Batzl, 1986).
Crystallography and Structural Analysis
Raghuvarman et al. (2014) provided insights into the crystal structures of derivatives closely related to the compound , emphasizing the conformational differences and the impact of substituents on the molecule's overall structure. This research contributes to the understanding of how structural variations can influence biological activity and receptor binding, which is crucial for drug design and discovery (Raghuvarman et al., 2014).
Cardiovascular and Antiarrhythmic Activity
The synthesis and evaluation of cardiovascular activities of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones were investigated by Chłoń-Rzepa et al. (2004). This study highlights the compound's potential in exhibiting prophylactic antiarrhythmic activity and hypotensive effects, indicating its applicability in developing treatments for cardiovascular disorders (Chłoń-Rzepa et al., 2004).
Antimicrobial Activity
Prakash et al. (2011) synthesized a series of derivatives and evaluated their in vitro antibacterial and antifungal activities. The study found significant activity against gram-positive bacteria and excellent antifungal activity, showcasing the potential of these compounds in addressing microbial infections (Prakash et al., 2011).
Synthesis and Biological Activity of Novel Compounds
Research by Kim et al. (2004) on substituted pyridines and purines containing 2,4-thiazolidinedione aimed at evaluating their effects on triglyceride accumulation and their hypoglycemic and hypolipidemic activity. This study demonstrates the compound's relevance in metabolic disorder research, particularly in diabetes and lipid management (Kim et al., 2004).
Propiedades
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-25-19-18(20(28)24-21(25)29)27(14-8-11-17-9-4-2-5-10-17)22(23-19)30-16-15-26-12-6-3-7-13-26/h2,4-5,9-10H,3,6-8,11-16H2,1H3,(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZHXROWVQMDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCCCC3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)
![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)
![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)
![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)
![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)
![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)
